molecular formula C14H19N3 B2459640 1-Benzyl-4-tert-butylpyrazol-3-amine CAS No. 2470437-30-8

1-Benzyl-4-tert-butylpyrazol-3-amine

Cat. No. B2459640
CAS RN: 2470437-30-8
M. Wt: 229.327
InChI Key: PNBYLABMLRXEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-Benzyl-4-tert-butylpyrazol-3-amine”, a related compound, “3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was synthesized in an efficient one-pot two-step process. This involved a solvent-free condensation/reduction reaction sequence starting from “3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine” and “p-methoxybenzaldehyde”. The one-pot reductive amination proceeded by the formation in situ of the “N-(5-pyrazolyl)imine” as a key synthetic intermediate of other valuable pyrazole derivatives .

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-tert-butylpyrazol-3-amine is not fully understood. However, it is thought to act by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Benzyl-4-tert-butylpyrazol-3-amine is its versatility. It can be used in a variety of scientific research areas, including cancer research, inflammation research, and neurodegenerative disease research. This compound is also relatively easy to synthesize and purify, making it a cost-effective research tool.
One limitation of this compound is its potential toxicity. While this compound has been shown to be relatively safe in animal models, its long-term effects on human health are not fully understood. Therefore, caution should be exercised when handling this compound in the laboratory.

Future Directions

There are many potential future directions for research on 1-Benzyl-4-tert-butylpyrazol-3-amine. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients.
Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in animal models of these diseases.
Finally, this compound could be further studied for its potential applications in other scientific research areas, such as inflammation research and drug discovery. Overall, this compound is a promising research tool with a wide range of potential applications.

Synthesis Methods

The synthesis of 1-Benzyl-4-tert-butylpyrazol-3-amine can be achieved through a multi-step reaction process. The starting material, 4-tert-butyl-2,6-dinitrophenol, is first reduced to 4-tert-butyl-2,6-diaminophenol. This intermediate is then reacted with benzaldehyde to form this compound. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride. The final product can be purified by recrystallization or column chromatography.

Scientific Research Applications

1-Benzyl-4-tert-butylpyrazol-3-amine has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
This compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, this compound has been shown to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

1-benzyl-4-tert-butylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-14(2,3)12-10-17(16-13(12)15)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBYLABMLRXEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN(N=C1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.